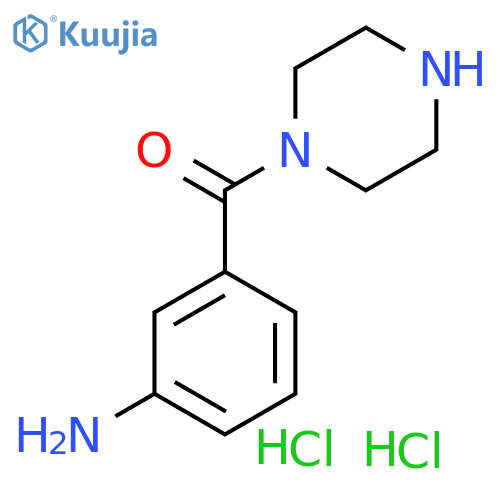

Cas no 229634-09-7 (3-(piperazine-1-carbonyl)aniline)

229634-09-7 structure

商品名:3-(piperazine-1-carbonyl)aniline

3-(piperazine-1-carbonyl)aniline 化学的及び物理的性質

名前と識別子

-

- (3-Aminophenyl)(piperazin-1-yl)methanone 2HCl

- (3-Aminophenyl)(piperazin-1-yl)methanone dihydrochloride

- 3-(piperazine-1-carbonyl)aniline

- AKOS009582497

- G48099

- EN300-60960

- Z431509314

- GS3278

- (3-aminophenyl)-piperazin-1-ylmethanone

- (3-aminophenyl)(piperazin-1-yl)methanone

- SCHEMBL8355984

- 229634-09-7

-

- MDL: MFCD31696137

- インチ: 1S/C11H15N3O.2ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;;/h1-3,8,13H,4-7,12H2;2*1H

- InChIKey: JAMLYSBVLQZORJ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=C(C=1)N)N1CCNCC1.Cl.Cl

計算された属性

- せいみつぶんしりょう: 205.121512110g/mol

- どういたいしつりょう: 205.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0

3-(piperazine-1-carbonyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-60960-10.0g |

3-(piperazine-1-carbonyl)aniline |

229634-09-7 | 10.0g |

$2638.0 | 2023-02-13 | ||

| Enamine | EN300-60960-0.05g |

3-(piperazine-1-carbonyl)aniline |

229634-09-7 | 0.05g |

$135.0 | 2023-02-13 | ||

| Enamine | EN300-60960-0.5g |

3-(piperazine-1-carbonyl)aniline |

229634-09-7 | 0.5g |

$480.0 | 2023-02-13 | ||

| Advanced ChemBlocks | P39522-1G |

(3-Aminophenyl)(piperazin-1-yl)methanone dihydrochloride |

229634-09-7 | 95% | 1G |

$390 | 2023-09-15 | |

| Enamine | EN300-60960-1.0g |

3-(piperazine-1-carbonyl)aniline |

229634-09-7 | 1.0g |

$614.0 | 2023-02-13 | ||

| Aaron | AR01A8WU-1g |

3-(PIPERAZINE-1-CARBONYL)ANILINE |

229634-09-7 | 97% | 1g |

$310.00 | 2025-02-11 | |

| Enamine | EN300-60960-5.0g |

3-(piperazine-1-carbonyl)aniline |

229634-09-7 | 5.0g |

$1779.0 | 2023-02-13 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13510-10G |

3-(piperazine-1-carbonyl)aniline |

229634-09-7 | 95% | 10g |

¥ 11,675.00 | 2023-03-14 | |

| Advanced ChemBlocks | P39522-250MG |

(3-Aminophenyl)(piperazin-1-yl)methanone dihydrochloride |

229634-09-7 | 95% | 250MG |

$175 | 2023-09-15 | |

| Enamine | EN300-60960-2.5g |

3-(piperazine-1-carbonyl)aniline |

229634-09-7 | 2.5g |

$1202.0 | 2023-02-13 |

3-(piperazine-1-carbonyl)aniline 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

229634-09-7 (3-(piperazine-1-carbonyl)aniline) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:229634-09-7)3-(piperazine-1-carbonyl)aniline

清らかである:99%

はかる:1g

価格 ($):353.0